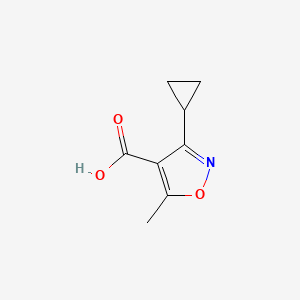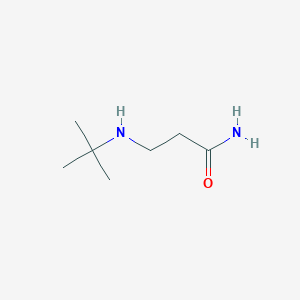
Ácido 2-(ciclopentilamino)isonicotínico
Descripción general
Descripción
2-(Cyclopentylamino)isonicotinic acid is a chemical compound with the molecular formula C11H14N2O2 . It is a derivative of isonicotinic acid, which is an organic compound with the formula C5H4N(CO2H). Isonicotinic acid is a derivative of pyridine with a carboxylic acid substituent at the 4-position .
Aplicaciones Científicas De Investigación
Organocatálisis en la Síntesis de Compuestos Heterocíclicos
“Ácido 2-(ciclopentilamino)isonicotínico” puede servir como un organocatalizador en reacciones de condensación de múltiples componentes para sintetizar compuestos heterocíclicos como las piranopirazoles . Estos compuestos tienen diversas aplicaciones en productos farmacéuticos debido a sus actividades biológicas.
Ligando para Polímeros de Coordinación
Este compuesto podría actuar como un ligando orgánico en la preparación de polímeros de coordinación, como los polímeros de coordinación de haluro de cobre (I), que se sintetizan mediante métodos hidrotermales . Estos polímeros tienen usos potenciales en ciencia de materiales y catálisis.
Fitotoxicidad e Inducción de Resistencia Vegetal
Los derivados del ácido isonicotínico, como el “this compound”, podrían utilizarse para inducir la resistencia de las plantas contra las enfermedades al actuar como inductores potenciales de los sistemas inmunitarios naturales de las plantas .
Investigación sobre la Prevención de Enfermedades Vegetales
Se están investigando las modificaciones de los derivados del ácido isonicotínico para su eficacia contra las enfermedades de las plantas, lo que sugiere que el “this compound” también podría ser un candidato para el desarrollo de nuevos agentes de protección vegetal .
Uso Experimental/de Investigación
Como producto químico ofrecido para uso experimental y de investigación, el “this compound” puede utilizarse en diversos estudios de laboratorio para explorar sus propiedades y posibles aplicaciones .
Safety and Hazards
The safety data sheet for isonicotic acid indicates that it causes serious eye irritation and may cause respiratory irritation . It is recommended to avoid ingestion and inhalation, and to use personal protective equipment when handling the substance . Specific safety and hazard information for 2-(Cyclopentylamino)isonicotinic acid may not be widely published or may be proprietary.
Mecanismo De Acción
Target of Action
Isonicotinic acid derivatives, such as isoniazid, are known to target the mycolic acid synthesis pathway in mycobacterium tuberculosis .
Biochemical Pathways
Isoniazid, a derivative of isonicotinic acid, affects the fatty acid synthesis ii (fas-ii) pathway, which is involved in the synthesis of mycolic acids .
Pharmacokinetics
Isoniazid is known to be well absorbed orally, widely distributed in the body, metabolized in the liver by acetylation, and excreted in the urine .
Result of Action
Isoniazid, a derivative of isonicotinic acid, results in the inhibition of mycolic acid synthesis, leading to the weakening of the bacterial cell wall and eventual cell death .
Análisis Bioquímico
Biochemical Properties
2-(Cyclopentylamino)isonicotinic acid plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been observed to interact with enzymes involved in metabolic pathways, such as those in the pyridine nucleotide cycle. The compound’s structure allows it to bind to specific active sites on enzymes, potentially inhibiting or activating their functions. For instance, it may interact with nicotinamide adenine dinucleotide (NAD)-dependent enzymes, influencing their catalytic activities .
Cellular Effects
The effects of 2-(Cyclopentylamino)isonicotinic acid on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to affect the expression of genes involved in metabolic processes, potentially altering the metabolic flux within cells. Additionally, it may impact cell signaling pathways by interacting with key signaling molecules, thereby influencing cellular responses to external stimuli .
Molecular Mechanism
At the molecular level, 2-(Cyclopentylamino)isonicotinic acid exerts its effects through specific binding interactions with biomolecules. It can bind to enzyme active sites, either inhibiting or activating their functions. This binding can lead to changes in enzyme conformation and activity, ultimately affecting metabolic pathways. Furthermore, the compound may influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcription of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(Cyclopentylamino)isonicotinic acid can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but it may degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound in in vitro or in vivo studies has revealed potential changes in cellular function, including alterations in metabolic activity and gene expression .
Dosage Effects in Animal Models
The effects of 2-(Cyclopentylamino)isonicotinic acid vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced metabolic activity and improved cellular function. At higher doses, it may induce toxic or adverse effects, including cellular damage and disruption of normal metabolic processes. Threshold effects have been observed, where the compound’s impact becomes significant only above certain dosage levels .
Metabolic Pathways
2-(Cyclopentylamino)isonicotinic acid is involved in various metabolic pathways, interacting with enzymes and cofactors essential for metabolic processes. It may influence the pyridine nucleotide cycle, affecting the levels of metabolites such as nicotinamide adenine dinucleotide (NAD) and its derivatives. The compound’s interactions with metabolic enzymes can lead to changes in metabolic flux, altering the balance of metabolites within cells .
Transport and Distribution
The transport and distribution of 2-(Cyclopentylamino)isonicotinic acid within cells and tissues are mediated by specific transporters and binding proteins. The compound may be actively transported across cell membranes by transporter proteins, facilitating its accumulation in specific cellular compartments. Additionally, binding proteins may interact with the compound, influencing its localization and distribution within tissues .
Subcellular Localization
The subcellular localization of 2-(Cyclopentylamino)isonicotinic acid is crucial for its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. Its localization within subcellular structures, such as the nucleus, mitochondria, or endoplasmic reticulum, can significantly impact its biochemical interactions and effects on cellular processes .
Propiedades
IUPAC Name |
2-(cyclopentylamino)pyridine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2/c14-11(15)8-5-6-12-10(7-8)13-9-3-1-2-4-9/h5-7,9H,1-4H2,(H,12,13)(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNHLQOZJRIRQQU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC2=NC=CC(=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40651393 | |
| Record name | 2-(Cyclopentylamino)pyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40651393 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1019127-19-5 | |
| Record name | 2-(Cyclopentylamino)pyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40651393 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-[(2H-1,3-benzodioxol-5-yloxy)methyl]aniline](/img/structure/B1517003.png)




![3-(Propan-2-yl)-[1,2,4]triazolo[4,3-a]pyridin-6-amine](/img/structure/B1517010.png)

![4-[(4-amino-1H-pyrazol-1-yl)methyl]benzonitrile](/img/structure/B1517016.png)




